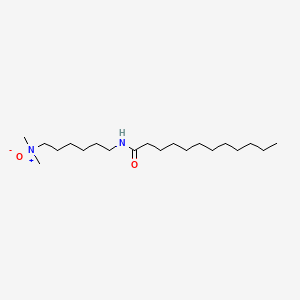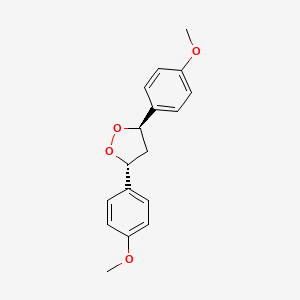
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is a chemical compound characterized by the presence of two 4-methoxyphenyl groups attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxolane precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the dioxolane ring. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxolane ring and methoxyphenyl groups enable it to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-3,5-bis(4-hydroxyphenyl)dioxolane: Similar structure but with hydroxy groups instead of methoxy groups.
(3R,5R)-3,5-bis(4-chlorophenyl)dioxolane: Contains chlorophenyl groups instead of methoxyphenyl groups.
(3R,5R)-3,5-bis(4-nitrophenyl)dioxolane: Features nitrophenyl groups instead of methoxyphenyl groups.
Uniqueness
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is unique due to its methoxy groups, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
86396-67-0 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane |
InChI |
InChI=1S/C17H18O4/c1-18-14-7-3-12(4-8-14)16-11-17(21-20-16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3/t16-,17-/m1/s1 |
Clave InChI |
BVEQKFFAVXURFC-IAGOWNOFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2C[C@@H](OO2)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(OO2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


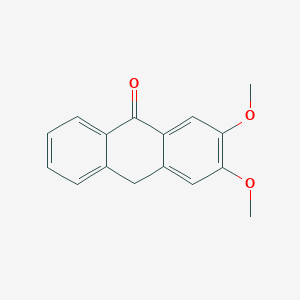
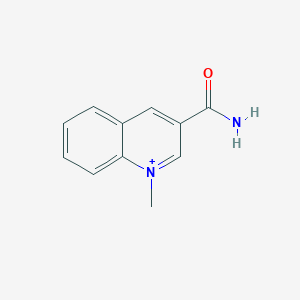
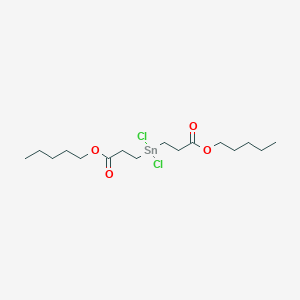
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
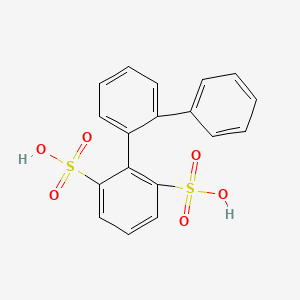
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
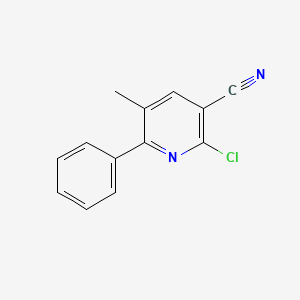

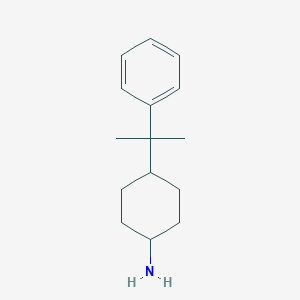

![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
